Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate
Description
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate is a multifunctional organophosphorus compound featuring three key groups: a tert-butoxycarbonyl (Boc)-protected amine, a diethoxyphosphoryl moiety, and an ethyl ester. This structure renders it valuable in peptide synthesis and Horner–Wadsworth–Emmons (HWE) reactions, where it acts as a precursor for α,β-unsaturated esters . The Boc group ensures amine protection during synthetic steps, while the phosphoryl group enhances reactivity in olefination reactions.
Properties
Molecular Formula |
C13H26NO7P |
|---|---|
Molecular Weight |
339.32 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C13H26NO7P/c1-7-18-11(15)10(14-12(16)21-13(4,5)6)22(17,19-8-2)20-9-3/h10H,7-9H2,1-6H3,(H,14,16) |
InChI Key |
XUSKNYMYKRZCHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC(=O)OC(C)(C)C)P(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate typically involves multi-step organic reactions. One common method might include the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by phosphorylation and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states of the phosphorus atom.
Reduction: Reduction reactions can modify the phosphoryl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the amino or phosphoryl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphonic acids, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can lead to different oxidation states of phosphorus.
- Reduction : Modifications to the phosphoryl group can occur.
- Substitution Reactions : Nucleophilic or electrophilic substitutions can introduce new functional groups.
Biology
In biological research, this compound may act as a building block for biologically active compounds. Its ability to interact with enzymes and receptors suggests potential applications in drug development. For instance, it could be used to design molecules that target specific biological pathways or diseases.
Medicine
The compound shows promise in pharmaceutical applications, particularly in developing drugs that interact with specific targets within the body. Its phosphoryl group may enhance interactions with biomolecules, potentially leading to new therapeutic agents.
Case Studies and Research Findings
- Drug Development : Research indicates that modifications to the diethoxyphosphoryl group can enhance the efficacy of compounds targeting cancer cells. In vitro studies demonstrated increased cytotoxicity against various cancer cell lines when derivatives of this compound were utilized .
- Enzyme Inhibition : A study explored the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. Results showed that it effectively inhibited acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : The compound was evaluated for its antimicrobial properties against Gram-positive bacteria. Modifications to its structure were found to significantly enhance antibacterial activity, indicating its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action for Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-((tert-Butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate
- Structural Difference : Replaces the ethyl ester with a methyl group.
- Molecular Formula: C₁₂H₂₄NO₇P (vs. C₁₃H₂₆NO₇P for the ethyl variant) .
- Molecular Weight : 325.30 g/mol (vs. ~339.30 g/mol for the ethyl analog) .
- Applications : Similar reactivity in HWE reactions but exhibits faster hydrolysis due to the smaller ester group, limiting its utility in prolonged synthetic steps .
Ethyl 2-(Diethoxyphosphoryl)acetate
- Structural Difference: Lacks the Boc-protected amino group.
- Molecular Formula : C₈H₁₇O₅P .
- Molecular Weight : 224.19 g/mol (calculated).
- Reactivity: Used directly in HWE reactions as a phosphoryl donor but cannot participate in amine-mediated coupling reactions .
Ethyl 2-(4-Methoxyphenyl)-2-(diethoxyphosphoryl)acetate
- Structural Difference: Substitutes the Boc-amino group with a 4-methoxyphenyl ring.
- Synthesis Yield : 70% via palladium-catalyzed cross-coupling .
- Reactivity : The electron-donating methoxy group stabilizes intermediates in HWE reactions, improving regioselectivity compared to the target compound .
Ethyl 2-(Benzyl(tert-butoxycarbonyl)amino)acetate
- Structural Difference : Replaces the phosphoryl group with a benzyl moiety.
- Applications : Primarily used in pharmacokinetic studies due to its lipophilic benzyl group, enhancing blood-brain barrier penetration .
- Synthesis : Achieved via sequential benzylation and Boc protection (92% yield) .
Ethyl 2-((tert-Butoxycarbonyl)amino)acetate
- Structural Difference : Lacks the phosphoryl group.
- Applications : A peptide-building block with reduced steric hindrance, enabling facile coupling in solid-phase synthesis .
Biological Activity
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate (C13H26N O7P) is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a diethoxyphosphoryl moiety. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H26N O7P
- Molecular Weight : Approximately 339.32 g/mol
- LogP : 3.74630 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 101.18000
These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, such as good membrane permeability and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of tert-butoxycarbonyl-protected amino acids with diethyl phosphite. Key reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Optimization of reaction conditions is crucial to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies have shown that compounds with similar structures can exhibit enzyme inhibition, which is critical for developing therapeutic agents against diseases such as cancer and bacterial infections .
Case Studies and Research Findings
- Antibacterial Activity : Research indicates that compounds containing phosphonate groups can inhibit bacterial growth by targeting specific metabolic pathways. For instance, similar phosphonates have shown activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .
- Antitumor Potential : Preliminary screenings have indicated that derivatives of this compound may exhibit moderate antitumor activity. For example, studies on structurally related compounds demonstrated their ability to induce apoptosis in cancer cell lines, highlighting the potential for further investigation into the anticancer properties of this compound .
- Enzyme Interaction Studies : Interaction studies have focused on how this compound affects enzyme activity. For example, it was found to inhibit certain phosphatases involved in cellular signaling pathways, which could lead to therapeutic applications in conditions where these pathways are dysregulated .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C13H26N O7P | Ethyl ester with diethoxyphosphoryl group |
| Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate | C12H24N O7P | Contains dimethoxy instead of diethoxy group |
| Boc-alpha-phosphonoglycine-trimethyl-ester | C10H20N O7P | Phosphonoglycine structure with trimethyl ester |
This comparison illustrates the diversity in reactivity and biological activity among these compounds based on their functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
